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Compound of Interest

Compound Name:
(1H-Pyrrolo[2,3-c]pyridin-3-

yl)methanol

Cat. No.: B7644925 Get Quote

Executive Summary
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) is a privileged scaffold in medicinal chemistry, serving

as a bioisostere for both indole and the more common 7-azaindole. In drug discovery—

particularly for kinase inhibitors (e.g., JAK, tropomyosin receptor kinase)—the introduction of an

alcohol moiety (hydroxyl group) is a critical strategy to modulate solubility and metabolic

stability.

This guide provides a comparative analysis of the IR spectral features of 6-azaindole alcohols.

Unlike Nuclear Magnetic Resonance (NMR), which provides atom-specific connectivity, IR

spectroscopy offers a rapid, cost-effective method to probe the electronic environment and

hydrogen-bonding network of the scaffold.

Key Distinction: The presence of the pyridine nitrogen at position 6 (N6) fundamentally alters

the dipole moment and hydrogen-bonding capability compared to indole, resulting in diagnostic

shifts in the N–H and C=N stretching regions.

Structural & Mechanistic Basis
To interpret the spectrum accurately, one must understand the vibrational modes arising from

the specific atomic arrangement.

The Scaffold Comparison
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Indole: Benzene fused to pyrrole.[1] Only one nitrogen (pyrrole NH).

7-Azaindole: Pyridine fused to pyrrole (N at pos 7).[2] Famous for forming centrosymmetric

dimers (

motif) via a "dual" H-bond interface.

6-Azaindole: Pyridine fused to pyrrole (N at pos 6).[3] The distance between the pyrrole NH

and the pyridine N is larger, preventing the tight cyclic dimerization seen in 7-azaindole. This

leads to unique supramolecular chains or different dimer geometries in the solid state.

Electronic Effects
The pyridine nitrogen at position 6 is electron-withdrawing. This decreases the electron density

on the pyrrole ring, making the pyrrole N–H more acidic than in indole.

Consequence: The N–H stretch force constant is lowered, often leading to a red shift (lower

wavenumber) and increased intensity compared to indole.

Characteristic Peaks: Comparative Data Tables
Table 1: Scaffold Fingerprints (Region 1500–3500 cm⁻¹)
Comparison of the core scaffold vibrations in the solid state (ATR).
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Vibrational
Mode

Indole
(Reference)

7-Azaindole
(Isomer)

6-Azaindole

(Target)

Diagnostic
Note

N–H Stretch

3390–3420 cm⁻¹

(sharp,

free)~3200 cm⁻¹

(broad, bonded)

2500–3300 cm⁻¹

(Very

broad/complex)

3150–3350 cm⁻¹

(Broad)

7-azaindole

forms extremely

broad bands due

to Fermi

resonance in

cyclic dimers. 6-

azaindole bands

are broad but

often less

complex than 7-

azaindole due to

different packing.

C=N Stretch

(Pyridine)
Absent 1580–1590 cm⁻¹ 1590–1615 cm⁻¹

The pyridine ring

breathing mode.

Stronger

intensity than the

C=C stretch in

indole.

C=C Aromatic 1610, 1575 cm⁻¹ 1550–1580 cm⁻¹ 1560–1585 cm⁻¹

Often appears as

a shoulder or

doublet with the

C=N band.

C–H Aromatic >3000 cm⁻¹ >3000 cm⁻¹ 3010–3060 cm⁻¹

Typical

heteroaromatic

C-H stretch.

Table 2: The Alcohol Moiety (6-Azaindole Alcohols)
Distinguishing the Hydroxyl group from the Amino group.
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Functional Group
Frequency
(Free/Solution)

Frequency (H-
Bonded/Solid)

Description

O–H Stretch
3600–3650 cm⁻¹

(Sharp)

3200–3550 cm⁻¹

(Broad)

In solid samples, this

overlaps significantly

with the N–H stretch.

[4]

C–O Stretch 1000–1260 cm⁻¹ 1000–1260 cm⁻¹

Primary alcohols:

~1050

cm⁻¹Secondary

alcohols: ~1100

cm⁻¹Tertiary alcohols:

~1150 cm⁻¹

N–H Bending ~1450 cm⁻¹ ~1450–1500 cm⁻¹

Can be obscured by

aromatic ring

vibrations.

Visualizing the Workflow
The following diagrams illustrate the structural differences and the analytical decision tree for

identifying these compounds.
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Figure 1: Structural Isomerism & H-Bonding Vectors

Scaffold Comparison
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Caption: Structural relationship showing how the N6 position influences acidity and spectral

shifts compared to Indole and 7-Azaindole.
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Caption: Analytical workflow distinguishing solid-state artifacts from true functional group

identification.

Experimental Protocol: Self-Validating Systems
To ensure trustworthiness, the experimental setup must distinguish between intermolecular

interactions (concentration-dependent) and intramolecular features (structural).

Method A: Attenuated Total Reflectance (ATR) - Routine
QC
Best for: Rapid identification of solid powders.

Preparation: Place ~2 mg of the 6-azaindole alcohol powder directly onto the diamond/ZnSe

crystal.

Compression: Apply high pressure using the anvil to ensure good contact.

Acquisition: Scan from 4000 to 600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Validation Check: Look for the C=N stretch at ~1600 cm⁻¹. If this is absent, the core scaffold

may not be an azaindole.

Note: Expect the O–H and N–H bands to merge into a single broad feature centered around

3250 cm⁻¹.

Method B: Dilute Solution Cell - Structural Validation
Best for: Distinguishing free OH from NH and proving the alcohol exists.

Solvent: Use anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄). Note: CCl₄

is toxic but transparent in key regions; DCM is a safer alternative but has own bands.

Concentration: Prepare a dilute series (1 mM, 5 mM, 10 mM).

Acquisition: Use a liquid cell with CaF₂ windows (0.1 mm path length).

Analysis:
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At low concentration (1 mM), intermolecular H-bonds break.

Result: You should see a sharp peak at ~3600 cm⁻¹ (Free O–H) and a separate sharp

peak at ~3400–3450 cm⁻¹ (Free N–H).

Self-Validation: If the broad peak persists at 1 mM, the H-bonding is intramolecular (within

the same molecule), which is a critical structural characteristic for drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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